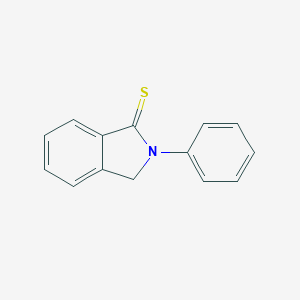
2-Phenyl-1-isoindolinethione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-1-isoindolinethione is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as PIT and is a member of the thioindigo family of compounds. This compound has been shown to have a wide range of potential applications in the field of scientific research, including its use in the synthesis of new materials, as well as its potential as a therapeutic agent.
作用機序
The mechanism of action of 2-Phenyl-1-isoindolinethione is not fully understood. However, it is believed that this compound may act as a nucleophile, reacting with electrophilic compounds to form covalent bonds. This mechanism of action may be responsible for the compound's ability to act as a building block for the synthesis of new materials.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have not been extensively studied. However, some studies have suggested that this compound may have potential therapeutic applications. For example, this compound has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 2-Phenyl-1-isoindolinethione in laboratory experiments is its versatility. This compound can be used as a building block for the synthesis of a wide range of new materials, making it a valuable tool for researchers working in materials science. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments.
将来の方向性
There are several potential future directions for research on 2-Phenyl-1-isoindolinethione. One of the most promising areas of research is the synthesis of new materials using this compound as a building block. Researchers are also interested in exploring the potential therapeutic applications of this compound, particularly its anti-inflammatory properties. Additionally, there is interest in developing new synthesis methods for this compound that may improve its yield and purity. Overall, this compound is a promising compound with a wide range of potential applications in scientific research.
合成法
The synthesis method for 2-Phenyl-1-isoindolinethione involves the reaction of 2-nitrobenzaldehyde with thiourea in the presence of a catalyst. This reaction results in the formation of this compound as the final product. The synthesis of this compound has been extensively studied, and several modifications to the synthesis method have been proposed to improve the yield and purity of the final product.
科学的研究の応用
2-Phenyl-1-isoindolinethione has been shown to have a wide range of potential applications in scientific research. One of the most promising applications of this compound is its use in the synthesis of new materials. This compound has been shown to be an effective building block for the synthesis of a variety of new materials, including polymers, dyes, and liquid crystals.
特性
CAS番号 |
89313-76-8 |
|---|---|
分子式 |
C14H11NS |
分子量 |
225.31 g/mol |
IUPAC名 |
2-phenyl-3H-isoindole-1-thione |
InChI |
InChI=1S/C14H11NS/c16-14-13-9-5-4-6-11(13)10-15(14)12-7-2-1-3-8-12/h1-9H,10H2 |
InChIキー |
LSMGPJAXAJUTHT-UHFFFAOYSA-N |
SMILES |
C1C2=CC=CC=C2C(=S)N1C3=CC=CC=C3 |
正規SMILES |
C1C2=CC=CC=C2C(=S)N1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Diphenylpyrido[3,2-f]quinoxaline](/img/structure/B188158.png)
![1-[(2-Bromoethoxy)methyl]-4-methoxybenzene](/img/structure/B188159.png)

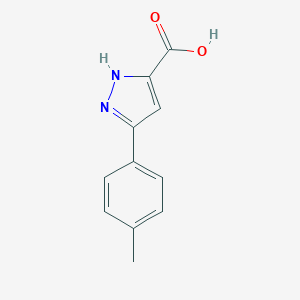
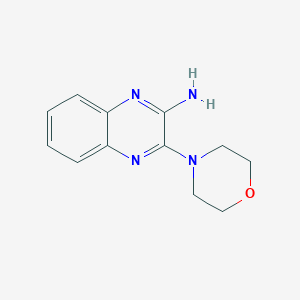
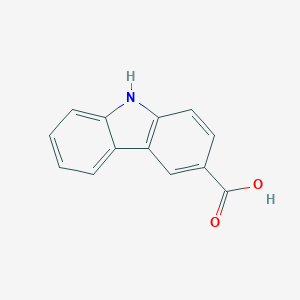
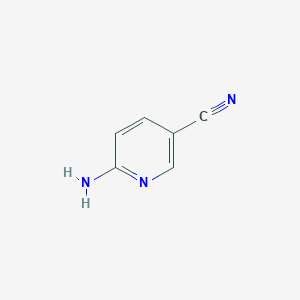
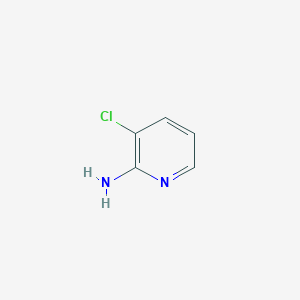
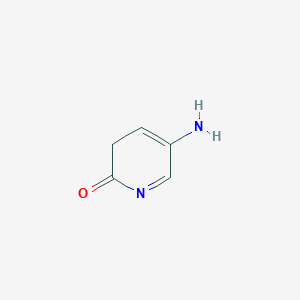
![Carbamic acid, [[(4-methylphenyl)amino]thioxomethyl]-, ethyl ester](/img/structure/B188173.png)

![6-Oxa-3-azabicyclo[3.1.1]heptane](/img/structure/B188176.png)
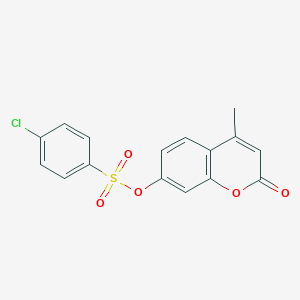
![3-Benzyl-2-mercapto-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B188182.png)